molecular formula C18H20O3 B1623406 Ethanone, 2,2-diethoxy-1,2-diphenyl- CAS No. 41996-78-5

Ethanone, 2,2-diethoxy-1,2-diphenyl-

Cat. No.: B1623406
CAS No.: 41996-78-5
M. Wt: 284.3 g/mol
InChI Key: GIMQKKFOOYOQGB-UHFFFAOYSA-N
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Description

Ethanone, 2,2-diethoxy-1,2-diphenyl- is a substituted acetophenone derivative featuring two ethoxy groups and two phenyl groups attached to the central carbon adjacent to the ketone moiety. For instance, the dimethoxy analog, 2,2-dimethoxy-1,2-diphenylethanone (CAS 24650-42-8), has a molecular formula of C₁₆H₁₆O₃, a molecular weight of 256.30 g/mol, and documented phase-change data . The target compound’s ethoxy substituents likely enhance its lipophilicity compared to methoxy derivatives, influencing solubility and reactivity in synthetic applications such as adhesives or photoinitiators .

Properties

CAS No.

41996-78-5

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,2-diethoxy-1,2-diphenylethanone

InChI

InChI=1S/C18H20O3/c1-3-20-18(21-4-2,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3

InChI Key

GIMQKKFOOYOQGB-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCC

Canonical SMILES

CCOC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OCC

Other CAS No.

41996-78-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanone, 2,2-dimethoxy-1,2-diphenyl- (CAS 24650-42-8)

  • Molecular Formula : C₁₆H₁₆O₃
  • Molecular Weight : 256.30 g/mol
  • Substituents : Two methoxy (-OCH₃) and two phenyl groups.
  • Physical Properties : Documented melting point (Tfus) and enthalpy of fusion (ΔfusH) in NIST data .

Comparison: The dimethoxy derivative has a lower molecular weight and smaller alkoxy substituents compared to the diethoxy target compound.

Ethanone, 2,2-diethoxy-1-phenyl- (CAS 6175-45-7)

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Substituents : Two ethoxy (-OCH₂CH₃) groups and one phenyl group.
  • Applications : Used in adhesives due to its ability to form stable polymeric networks .

Comparison : Unlike the target compound, this analog lacks a second phenyl group, significantly altering its electronic and steric profile. The single phenyl group may limit its utility in applications requiring aromatic stacking interactions.

Ethanone, 1,2-diphenyl- (Deoxybenzoin; CAS 451-40-1)

  • Molecular Formula : C₁₄H₁₂O
  • Molecular Weight : 196.24 g/mol
  • Substituents: No alkoxy groups; two phenyl groups directly attached to the ethanone backbone.
  • Applications: Intermediate in organic synthesis, particularly for benzodiazepines and flavonoids .

Deoxybenzoin’s lower molecular weight and planar structure enhance crystallinity, contrasting with the bulkier diethoxy-diphenyl analog.

Ethanone, 2-isobutoxy-1,2-diphenyl- (CAS 22499-12-3)

  • Molecular Formula : C₁₈H₂₀O₂
  • Molecular Weight : 268.35 g/mol
  • Substituents : One isobutoxy (-OCH₂CH(CH₃)₂) and two phenyl groups.
  • Physical Properties : Phase-change data available .
  • Applications: Used as a photoinitiator (e.g., Triganol, Vicure 10) in UV-curable resins .

Structural and Functional Analysis

Table 1: Comparative Data for Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
Ethanone, 2,2-diethoxy-1,2-diphenyl- (Inferred) C₁₈H₂₀O₃ ~284.34 N/A 2 ethoxy, 2 phenyl Hypothesized: Adhesives, photoinitiators
2,2-Dimethoxy-1,2-diphenylethanone C₁₆H₁₆O₃ 256.30 24650-42-8 2 methoxy, 2 phenyl Research chemical
2,2-Diethoxy-1-phenylethanone C₁₂H₁₆O₃ 208.25 6175-45-7 2 ethoxy, 1 phenyl Adhesives
Deoxybenzoin C₁₄H₁₂O 196.24 451-40-1 2 phenyl Synthetic intermediate
2-Isobutoxy-1,2-diphenylethanone C₁₈H₂₀O₂ 268.35 22499-12-3 1 isobutoxy, 2 phenyl Photoinitiators

Research Findings and Trends

  • Synthetic Routes: highlights methods for synthesizing bromo-ethanone intermediates, suggesting analogous pathways for diethoxy-diphenyl derivatives via nucleophilic substitution or condensation reactions .
  • Structure-Property Relationships: Alkoxy Chain Length: Longer or branched alkoxy groups (e.g., isobutoxy) increase molecular weight and hydrophobicity, enhancing solubility in non-polar matrices . Phenyl Substitution: Additional phenyl groups (e.g., 1,2-diphenyl vs. 1-phenyl) improve UV absorption, making such compounds suitable as photoinitiators .
  • Applications : Ethoxy and methoxy derivatives are favored in adhesives, while bulkier alkoxy variants (e.g., isobutoxy) dominate in high-performance polymer chemistry .

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